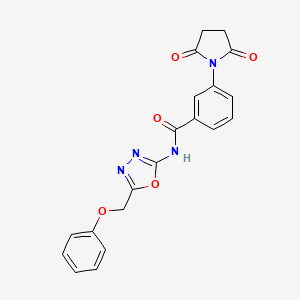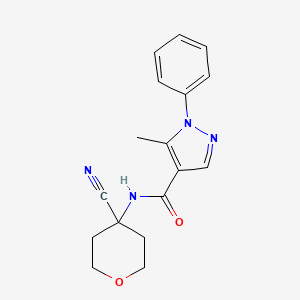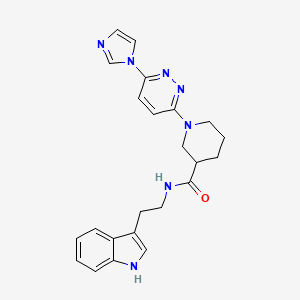
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate” is a synthetic compound that has gained significant attention in various fields of research due to its unique properties and potential applications . It is a complex molecule with a molecular formula of C25H28N2O4S and a molecular weight of 452.57.
Synthesis Analysis
The synthesis of such compounds often involves the introduction of various bio-relevant functional groups. A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a sulfonyl group attached to a 3,4-dimethylphenyl group, which is further attached to a quinolin-4-yl group. This quinolin-4-yl group is connected to a piperidine-4-carboxylate group via a methoxy bridge.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. One of the key steps is the ring cleavage methodology reaction, which allows the selective introduction of multiple functional groups .
Scientific Research Applications
Synthesis and Molecular Structure
A key synthetic application of compounds related to Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate is in the development of potent broad-spectrum antibacterial agents. For example, Hashimoto et al. (2007) describe the practical synthesis of a structurally related sulfone, which is a crucial intermediate in creating antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).
Antibacterial Applications
Compounds related to Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate have shown promise in antibacterial applications. Goueffon et al. (1981) explored a compound with a similar structure, which demonstrated broad antibacterial activity in experimental infections (Goueffon et al., 1981).
Synthesis of Piperidine Derivatives
Piperidine derivatives, closely related to the compound , have been synthesized for various applications, including as potential anticancer agents. Rehman et al. (2018) detail the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated for their anticancer potential (Rehman et al., 2018).
Development of Central Nervous System Active Compounds
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate-related compounds have been investigated for their potential effects on the central nervous system. Hung et al. (1985) synthesized various derivatives, noting their impact on motor control in mice, although they were found to be relatively toxic (Hung et al., 1985).
Future Directions
properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-5-33-26(29)19-10-12-28(13-11-19)25-22-15-20(32-4)7-9-23(22)27-16-24(25)34(30,31)21-8-6-17(2)18(3)14-21/h6-9,14-16,19H,5,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGILZWIXQDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)

![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2415023.png)
![4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2415024.png)

![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)


![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)
![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)